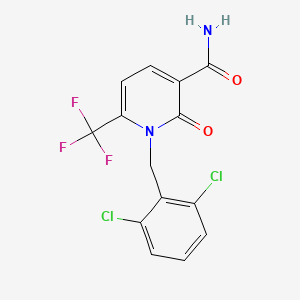

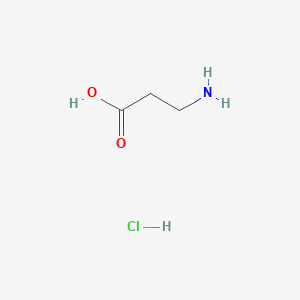

![molecular formula C14H21N3O4S B2355637 [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine CAS No. 200711-95-1](/img/structure/B2355637.png)

[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to MSA has been reported in the literature . For instance, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis

The molecular structure of MSA consists of two morpholine rings attached to a phenyl ring via a sulfonyl group. The molecular formula is C14H21N3O4S.Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Kinase Inhibition

This compound has been studied for its potential as a kinase inhibitor, which is crucial in the treatment of diseases like cancer. The phenyl ring in the compound interacts with kinases, potentially improving potency and selectivity .

Antibacterial and Anticancer Agents

Morpholine derivatives, including this compound, have been synthesized and evaluated for their antibacterial and anticancer properties. These studies aim to discover new treatments that are more effective against resistant strains of bacteria and cancer cells .

Analytical Chemistry: Mass Spectrometry

In analytical chemistry, this compound could be used in mass spectrometry setups to improve the detection and analysis of various substances due to its potential to form stable complexes .

Organic Synthesis: Reaction Studies

The compound has been involved in studies related to organic synthesis reactions, such as those with arylsulfonyl azides, which are important for creating new chemical entities with potential therapeutic applications .

Nucleophilic Substitution Reactions

It has been used in nucleophilic substitution reactions, which are fundamental in medicinal chemistry for the synthesis of various pharmacologically active molecules .

Pharmacological Profile

Morpholine derivatives exhibit a broad spectrum of biological activities. They have been found significant due to their variety of pharmacological activities including analgesic, anti-inflammatory, anticancer, antidepressant, and more .

Oligonucleotide Synthesis

These compounds have applications in oligonucleotide synthesis, which is essential for genetic research and therapeutic development .

Natural Product Synthesis

Morpholine derivatives are also involved in the synthesis of natural products like alkaloids, which have medicinal properties and can lead to the discovery of new drugs .

Mecanismo De Acción

While the specific mechanism of action for MSA is not mentioned in the literature, sulfonamide derivatives are known to exhibit a wide range of biological activities . They can inhibit dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Propiedades

IUPAC Name |

4-morpholin-4-yl-3-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c15-12-1-2-13(16-3-7-20-8-4-16)14(11-12)22(18,19)17-5-9-21-10-6-17/h1-2,11H,3-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBJROIOFCRLBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)

![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)

![Methyl 4-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2355565.png)

![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)

![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)